RPR104632

Catalog No.
S541897
CAS No.
154106-92-0
M.F
C15H11BrCl2N2O4S
M. Wt
466.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RPR104632

CAS Number

154106-92-0

Product Name

RPR104632

IUPAC Name

2-[(3-bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-3-carboxylic acid

Molecular Formula

C15H11BrCl2N2O4S

Molecular Weight

466.1 g/mol

InChI

InChI=1S/C15H11BrCl2N2O4S/c16-9-3-1-2-8(4-9)7-20-14(15(21)22)19-12-6-10(17)5-11(18)13(12)25(20,23)24/h1-6,14,19H,7H2,(H,21,22)

InChI Key

HNXXFIJGNAGRFN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)CN2C(NC3=C(S2(=O)=O)C(=CC(=C3)Cl)Cl)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2H-1,2,4-benzothiadiazine-1-dioxide-3-carboxylate acid, RPR 104,632, RPR 104632, RPR-104,632, RPR-104632

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(NC3=C(S2(=O)=O)C(=CC(=C3)Cl)Cl)C(=O)O

Description

The exact mass of the compound 2H-1,2,4-Benzothiadiazine-1-dioxide-3-carboxylate acid is 463.9 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazides - Benzothiadiazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RPR104632 is a chemical compound classified as a potent antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. It is particularly notable for its ability to inhibit the binding of specific ligands to the NMDA receptor, thereby modulating glutamatergic neurotransmission. The compound is a member of the benzothiadiazine family, characterized by its unique structural features that contribute to its biological activity.

RPR104632 primarily acts as an antagonist at the NMDA receptor, inhibiting the receptor's activation by glutamate. This inhibition is evidenced by its impact on guanosine 3',5'-cyclic monophosphate (cGMP) levels in neonatal rat cerebellar slices, where it shows an inhibitory concentration (IC50) of approximately 890 nM . Additionally, RPR104632 has been shown to block the binding of [3H]5,7-dichlorokynurenic acid with a binding affinity (Ki) of 4.9 nM, indicating its strong interaction with the NMDA receptor .

RPR104632 exhibits significant neuroprotective effects, particularly in models of excitotoxicity. By antagonizing NMDA receptor activity, it helps mitigate neuronal damage associated with conditions such as ischemia and neurodegenerative diseases. Studies have demonstrated that RPR104632 can effectively reduce NMDA-evoked currents in neuronal cultures, highlighting its potential therapeutic applications in protecting against excitotoxic damage .

The synthesis of RPR104632 involves several steps typical for benzothiadiazine derivatives. While specific synthetic pathways may vary, they generally include:

  • Formation of Benzothiadiazine Core: This is typically achieved through cyclization reactions involving appropriate precursors.
  • Functionalization: Subsequent steps involve adding functional groups that enhance the compound's pharmacological properties.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Specific methodologies may be detailed in synthetic chemistry literature focusing on benzothiadiazine derivatives .

RPR104632 has potential applications in various therapeutic areas due to its NMDA receptor antagonism:

  • Neuroprotection: Its ability to protect neurons from excitotoxic damage makes it a candidate for treating conditions like stroke and neurodegenerative disorders.
  • Research Tool: It serves as a valuable tool for studying NMDA receptor function and related signaling pathways in neuroscience research.

Interaction studies have focused on RPR104632's effects on NMDA receptor-mediated signaling pathways. Research indicates that RPR104632 can significantly alter intracellular signaling cascades associated with NMDA receptor activation, including reductions in cGMP levels and modulation of calcium ion influx . These interactions are critical for understanding both its therapeutic potential and side effects.

RPR104632 shares structural and functional similarities with several other compounds known for their NMDA receptor antagonism. Here are some notable examples:

Compound NameTypePotency (IC50/Ki)Unique Features
GV150526AGlycine/NMDA AntagonistMore potent than RPR104632Exhibits stronger neuroprotective effects
7-Chlorokynurenic AcidKynurenic Acid DerivativeVariesNaturally occurring; affects multiple receptors
MemantineNMDA Receptor AntagonistIC50 ≈ 100 nMUsed clinically for Alzheimer's disease

Uniqueness of RPR104632: Unlike some other antagonists, RPR104632 specifically targets the glycine site on the NMDA receptor, offering a distinct mechanism of action that may lead to different therapeutic outcomes and side effects compared to other compounds like memantine or GV150526A.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

463.90000 g/mol

Monoisotopic Mass

463.90000 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Boireau A, Malgouris C, Burgevin MC, Pény C, Durand G, Bordier F, Meunier M, Miquet JM, Daniel M, Chevet T, Jimonet P, Mignani S, Blanchard JC, Doble A. Neuroprotective effects of RPR 104632, a novel antagonist at the glycine site of the NMDA receptor, in vitro. Eur J Pharmacol. 1996 Apr 11;300(3):237-46. PubMed PMID: 8739214.
2: Varano F, Catarzi D, Colotta V, Filacchioni G, Cecchi L, Galli A, Costagli C. Synthesis of 2-substituted-6,8-dichloro-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-1,1-d ioxides and -1-oxides as glycine-NMDA receptor antagonists. Farmaco. 1998 Dec 30;53(12):752-7. PubMed PMID: 10230056.
3: Molnár P, Erdõ SL. Differential effects of five glycine site antagonists on NMDA receptor desensitisation. Eur J Pharmacol. 1996 Sep 12;311(2-3):311-4. PubMed PMID: 8891614.

Explore Compound Types